molecular formula C11H18Cl2N2O3 B7971655 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid

2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid

Cat. No.: B7971655
M. Wt: 297.18 g/mol
InChI Key: QWAKLGOGDGQVFU-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid is an organic compound that features both a pyridine ring and a pyrrolidine ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.

    Attachment of the Pyridine Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the acetic acid moiety.

    Final Assembly: The final step involves the formation of the acetic acid group, which can be achieved through various methods such as oxidation of an alcohol or hydrolysis of an ester.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially leading to the formation of dihydropyridine derivatives.

    Substitution: Both the pyridine and pyrrolidine rings can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide, while alkylation can be done using alkyl halides in the presence of a base.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dihydropyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyridine and pyrrolidine derivatives.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Use in the synthesis of agrochemicals or other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid would depend on its specific biological target. Generally, compounds with pyridine and pyrrolidine rings can interact with various enzymes and receptors, potentially modulating their activity. The acetic acid moiety might also play a role in binding to biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyridin-2-yl)-2-(pyrrolidin-1-yl)acetic acid
  • 2-(Pyridin-4-yl)-2-(pyrrolidin-1-yl)acetic acid
  • 2-(Pyridin-3-yl)-2-(piperidin-1-yl)acetic acid

Uniqueness

2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid is unique due to the specific positioning of the pyridine and pyrrolidine rings, which can influence its chemical reactivity and biological activity. The presence of both rings in the same molecule can lead to unique interactions with biological targets, potentially resulting in novel therapeutic effects.

Properties

IUPAC Name

2-pyridin-3-yl-2-pyrrolidin-1-ylacetic acid;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.2ClH.H2O/c14-11(15)10(13-6-1-2-7-13)9-4-3-5-12-8-9;;;/h3-5,8,10H,1-2,6-7H2,(H,14,15);2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAKLGOGDGQVFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(C2=CN=CC=C2)C(=O)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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